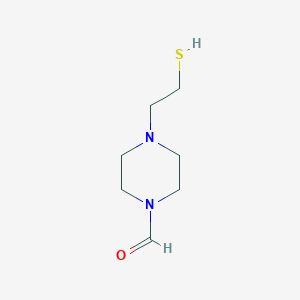
4-(2-Sulfanylethyl)piperazine-1-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Sulfanylethyl)piperazine-1-carbaldehyde is a chemical compound with the molecular formula C7H14N2OS and a molecular weight of 174.27 g/mol . This compound is characterized by the presence of a piperazine ring substituted with a sulfanylethyl group and an aldehyde functional group. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
The synthesis of 4-(2-Sulfanylethyl)piperazine-1-carbaldehyde can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts . This method typically involves the reaction of a protected diamine with a sulfonium salt under basic conditions, followed by deprotection and selective intramolecular cyclization. Another method includes the Ugi reaction, which is a multicomponent reaction that forms piperazine derivatives . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production.
Análisis De Reacciones Químicas
4-(2-Sulfanylethyl)piperazine-1-carbaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The compound can also undergo nucleophilic substitution reactions, where the sulfanylethyl group can be replaced by other nucleophiles . Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
4-(2-Sulfanylethyl)piperazine-1-carbaldehyde has a wide range of scientific research applications. In chemistry, it is used as an intermediate in the synthesis of various piperazine derivatives . In biology and medicine, it is studied for its potential therapeutic properties, including its use in drug development . The compound’s unique structure makes it a valuable tool in the study of molecular interactions and biochemical pathways. Additionally, it has applications in the pharmaceutical industry as a building block for the synthesis of bioactive molecules .
Mecanismo De Acción
The mechanism of action of 4-(2-Sulfanylethyl)piperazine-1-carbaldehyde involves its interaction with specific molecular targets and pathways. The piperazine ring can interact with various receptors and enzymes, modulating their activity. The sulfanylethyl group may also play a role in the compound’s reactivity and binding affinity. Detailed studies on the compound’s mechanism of action are essential for understanding its potential therapeutic effects and applications .
Comparación Con Compuestos Similares
4-(2-Sulfanylethyl)piperazine-1-carbaldehyde can be compared with other piperazine derivatives, such as 1-(2-hydroxyethyl)piperazine and 1-(2-chloroethyl)piperazine . These compounds share a similar piperazine core but differ in their substituents, which can significantly impact their chemical properties and applications. The presence of the sulfanylethyl group in this compound makes it unique, as it introduces additional reactivity and potential for forming diverse chemical products .
Propiedades
Número CAS |
222857-05-8 |
|---|---|
Fórmula molecular |
C7H14N2OS |
Peso molecular |
174.27 g/mol |
Nombre IUPAC |
4-(2-sulfanylethyl)piperazine-1-carbaldehyde |
InChI |
InChI=1S/C7H14N2OS/c10-7-9-3-1-8(2-4-9)5-6-11/h7,11H,1-6H2 |
Clave InChI |
VYHIASUJYCUHOC-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1CCS)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Acetamide,2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]-N-(2-ethylphenyl)-](/img/structure/B13812190.png)
![(4-imidazol-1-ylphenyl)-[(1R,5S)-7-propan-2-yl-3,7-diazabicyclo[3.3.1]nonan-3-yl]methanone;perchloric acid](/img/structure/B13812197.png)
![(8R,9R,13S,14R,17S)-3,17-bis(methoxymethoxy)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-2-ol](/img/structure/B13812203.png)
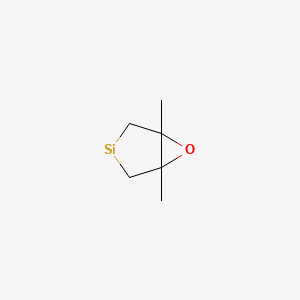
![acetic acid;(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B13812216.png)


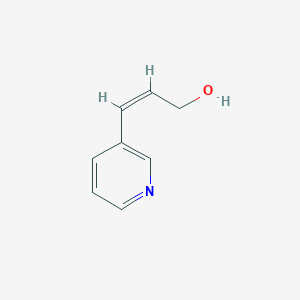
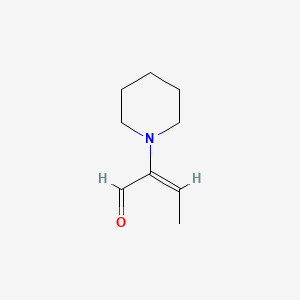
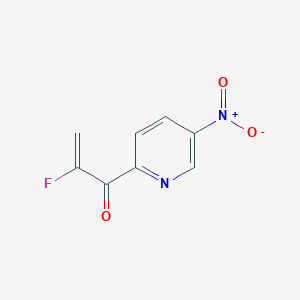
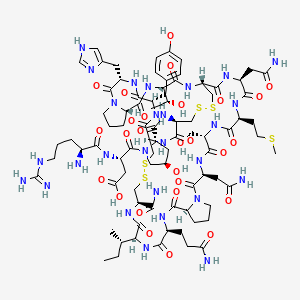

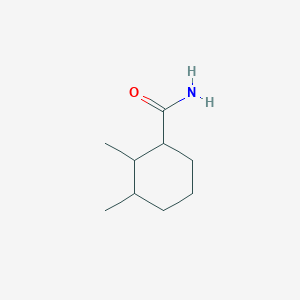
![[(4-Chlorophenyl)(methoxy)methylene]malononitrile](/img/structure/B13812279.png)
